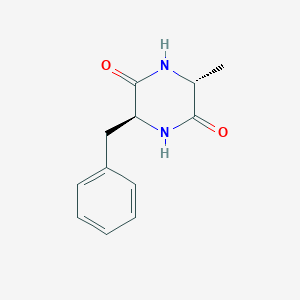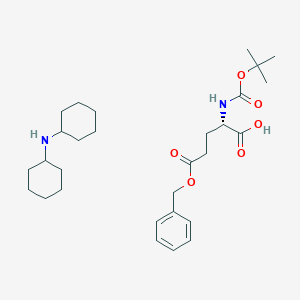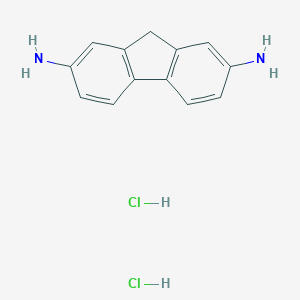![molecular formula C22H29N3O6S B077972 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate CAS No. 14254-18-3](/img/structure/B77972.png)
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate is a synthetic compound with a complex chemical structure. It is commonly known as MitoTracker Red, a fluorescent dye that is widely used in biological research for staining mitochondria. This compound is a derivative of rhodamine, a fluorescent dye that has been used in various fields of research, including biochemistry, cell biology, and neuroscience.
Wirkmechanismus
The mechanism of action of MitoTracker Red involves its accumulation in the mitochondria due to its positive charge, which is attracted to the negative charge of the mitochondrial membrane potential. Once inside the mitochondria, the dye binds to mitochondrial proteins and emits a red fluorescence when excited by light. The fluorescence intensity is proportional to the mitochondrial mass and membrane potential.
Biochemische Und Physiologische Effekte
MitoTracker Red has no known biochemical or physiological effects on cells. It is a non-toxic dye that is well tolerated by cells and does not interfere with mitochondrial function or cell viability. However, it is important to note that the use of this dye can affect the mitochondrial membrane potential and alter mitochondrial function, particularly at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MitoTracker Red in lab experiments include its ability to selectively stain mitochondria, its high fluorescence intensity, and its compatibility with various imaging techniques. It is also a non-toxic dye that does not interfere with cell viability or mitochondrial function. However, the limitations of using this dye include its cost, the complex synthesis process, and the potential for altering mitochondrial function at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of MitoTracker Red in biological research. One potential direction is the development of new derivatives of this dye with improved properties, such as increased fluorescence intensity or specificity for certain types of mitochondria. Another direction is the use of this dye in combination with other fluorescent dyes or imaging techniques to study mitochondrial dynamics in live cells. Additionally, the use of MitoTracker Red in animal models may provide new insights into the role of mitochondria in various diseases and disorders.
Synthesemethoden
The synthesis of MitoTracker Red involves several steps. The first step involves the synthesis of 9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracene carboxylic acid, which is then reacted with N-(3-aminopropyl) trimethylammonium chloride to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MitoTracker Red is widely used in biological research, particularly in the field of cell biology. It is used as a marker for mitochondria, which are organelles responsible for producing energy in cells. The dye accumulates in the mitochondria and emits a bright red fluorescence when excited by light of a specific wavelength. This property makes it an ideal tool for visualizing mitochondria in live cells and studying their dynamics.
Eigenschaften
CAS-Nummer |
14254-18-3 |
|---|---|
Produktname |
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate |
Molekularformel |
C22H29N3O6S |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium |
InChI |
InChI=1S/C21H25N3O2.CH4O4S/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;1-5-6(2,3)4/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H3,(H,2,3,4) |
InChI-Schlüssel |
WXRXAZZQRGZYSG-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
Kanonische SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
Andere CAS-Nummern |
14254-18-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



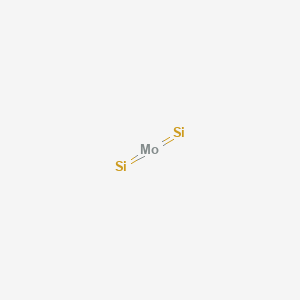
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
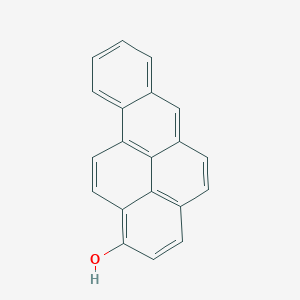
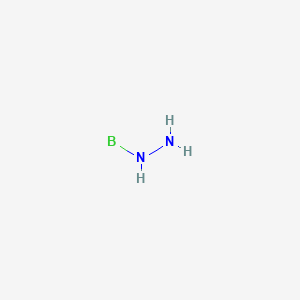
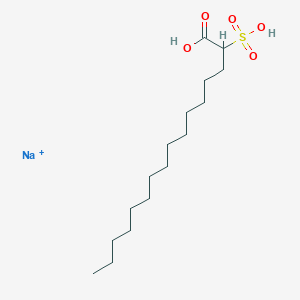
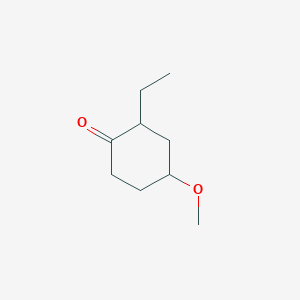
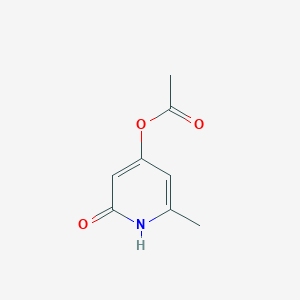
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
